molecular formula C18H35Br B041931 (Z)-1-Bromooctadec-9-ene CAS No. 6110-53-8

(Z)-1-Bromooctadec-9-ene

Cat. No. B041931
M. Wt: 331.4 g/mol
InChI Key: RRQWVJIFKFIUJU-KTKRTIGZSA-N
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Patent
US06043250

Procedure details

This example is a method of synthesis for inventive compound no. 3508. Triphenylphosphine (5.24 g, 20 mmol) was added incrementally to a solution of oleyl alcohol (5.37 g, 20 mmol) and carbontetrabromide (6.63 g, 20 mmol) in 400 ml of dichloromethane, the resulting reaction mixture being stirred for an hour at room temperature. Removing the solvent under reduced pressure, left a residue, which was extracted with three 200 ml aliquots of hexane. Further purification by flash chromatography over silica gel using a hexane eluant produced 5.82 g of 1-bromo-9-octadecene (88% yield).
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20](O)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]/[CH:28]=[CH:29]\[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].C(Br)(Br)(Br)[Br:40]>ClCCl>[Br:40][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]=[CH:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.37 g
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)O
Name
Quantity
6.63 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
being stirred for an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a method of synthesis for inventive compound no
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Removing the solvent under reduced pressure
WAIT
Type
WAIT
Details
left a residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with three 200 ml aliquots of hexane
CUSTOM
Type
CUSTOM
Details
Further purification by flash chromatography over silica gel using a hexane eluant

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCC=CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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